1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the 1,2,5-oxadiazole ring, followed by the introduction of the amino group at the 4-position. The triazole ring is then synthesized through a cycloaddition reaction, and the carboxylic acid group is introduced via carboxylation. The final step involves the attachment of the 4,6-dimethylpyrimidin-2-yl sulfanyl group through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as converting the carboxylic acid to an alcohol.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
- 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid
Uniqueness: 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid stands out due to its combination of multiple heterocyclic rings and functional groups, which contribute to its diverse chemical properties and potential applications. The presence of the 4,6-dimethylpyrimidin-2-yl sulfanyl group adds to its uniqueness, offering distinct reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C12H12N8O3S |
---|---|
Molecular Weight |
348.34 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C12H12N8O3S/c1-5-3-6(2)15-12(14-5)24-4-7-8(11(21)22)16-19-20(7)10-9(13)17-23-18-10/h3H,4H2,1-2H3,(H2,13,17)(H,21,22) |
InChI Key |
WPPRLKZAMJWHLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=C(N=NN2C3=NON=C3N)C(=O)O)C |
Origin of Product |
United States |
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